3-[2-Hydroxy-1-(methylamino)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Hydroxy-1-(methylamino)ethyl]phenol is an organic compound with the molecular formula C9H13NO2. It is a phenolic compound that features a hydroxyl group and a methylamino group attached to an ethyl chain, which is further connected to a benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol can be achieved through several methods. One common approach involves the use of an alcohol dehydrogenase enzyme to catalyze the reaction. This method is particularly suitable for producing optically active alcohols, including this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-stage processes that include enzyme-catalyzed synthesis steps. These methods are designed to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[2-Hydroxy-1-(methylamino)ethyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and methylamino groups, which are reactive sites on the molecule .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce various alcohol derivatives .
Scientific Research Applications
3-[2-Hydroxy-1-(methylamino)ethyl]phenol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as a sympathomimetic agent .
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol involves its interaction with adrenergic receptors. As a sympathomimetic agent, it stimulates α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. This compound also affects β2-adrenergic receptors, which can result in bronchodilation and other physiological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-[2-Hydroxy-1-(methylamino)ethyl]phenol include 2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol and other phenylephrine derivatives. These compounds share structural similarities but may differ in their specific functional groups and resulting biological activities .
Uniqueness: What sets this compound apart from its similar compounds is its specific combination of hydroxyl and methylamino groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-[2-hydroxy-1-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10-9(6-11)7-3-2-4-8(12)5-7/h2-5,9-12H,6H2,1H3 |
InChI Key |
JLLOVMXOZNHCEB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.